4-Methoxy-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide is a complex organic compound with the molecular formula C16H16N4O3 and a molecular weight of 312.331 g/mol . This compound is known for its unique structure, which includes a methoxy group, a pyridinylmethylene group, and a hydrazinoethyl group attached to a benzamide core. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 4-Methoxy-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Chemical Reactions Analysis
4-Methoxy-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methoxy-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Methoxy-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide can be compared with other similar compounds, such as:
4-Methyl-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide: This compound has a methyl group instead of a methoxy group, which may affect its chemical and biological properties.
4-Ethoxy-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide:
4-Methoxy-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide: This compound contains a thienylmethylene group, which may impart different chemical and biological characteristics.
Properties
CAS No. |
769146-84-1 |
---|---|
Molecular Formula |
C16H16N4O3 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
4-methoxy-N-[2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C16H16N4O3/c1-23-14-4-2-13(3-5-14)16(22)18-11-15(21)20-19-10-12-6-8-17-9-7-12/h2-10H,11H2,1H3,(H,18,22)(H,20,21)/b19-10+ |
InChI Key |
LRYBUOMNCFIVHM-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=NC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.